BenchChemオンラインストアへようこそ!

3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Synthetic Intermediate Quinazolinone Derivatization Medicinal Chemistry Building Block

3-(2-Aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 1435804-32-2, MW 263.29) is a synthetic quinazolin-4(3H)-one derivative featuring a 2-aminoethyl substituent at the N-3 position and 6,7-dimethoxy groups on the fused benzene ring. It belongs to the 2-methylquinazolin-4(3H)-one class, a scaffold recognized for diverse pharmacological activities including anti-inflammatory and antimicrobial effects.

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 1435804-32-2
Cat. No. B2697580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
CAS1435804-32-2
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=O)N1CCN)OC)OC
InChIInChI=1S/C13H17N3O3/c1-8-15-10-7-12(19-3)11(18-2)6-9(10)13(17)16(8)5-4-14/h6-7H,4-5,14H2,1-3H3
InChIKeySXHDKOAVEWSMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 1435804-32-2): A Key Quinazolinone Intermediate for Anti-inflammatory and Antimicrobial Derivative Synthesis


3-(2-Aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 1435804-32-2, MW 263.29) is a synthetic quinazolin-4(3H)-one derivative featuring a 2-aminoethyl substituent at the N-3 position and 6,7-dimethoxy groups on the fused benzene ring [1]. It belongs to the 2-methylquinazolin-4(3H)-one class, a scaffold recognized for diverse pharmacological activities including anti-inflammatory and antimicrobial effects [1]. In the primary literature, this compound is established as the essential parent intermediate for synthesizing a library of 29 urea, thiourea, and sulphonamide derivatives, several of which exhibit anti-inflammatory activity exceeding that of dexamethasone and antimicrobial potency comparable to ciprofloxacin and miconazole [1]. Commercial availability with certified purity (98%) is documented from specialty chemical suppliers .

Why 3-(2-Aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone Analogs


Generic substitution with structurally similar quinazolin-4(3H)-ones is not feasible because this specific compound uniquely combines three functional features essential for its documented synthetic utility: (i) the 2-aminoethyl handle at N-3, which provides the reactive primary amine required for condensation with arylisocyanates, arylisothiocyanates, and sulphonyl chlorides to generate urea, thiourea, and sulphonamide derivatives respectively [1]; (ii) the 6,7-dimethoxy substitution pattern on the quinazolinone core, a pharmacophoric motif present in numerous kinase inhibitor scaffolds that is absent in the non-dimethoxylated analog (CAS 50840-29-4) [1]; and (iii) the 2-methyl group, which distinguishes it from 3-substituted quinazolin-4(3H)-ones lacking this substituent. Analogs such as 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 66299-68-1) possess a directly attached amino group rather than an aminoethyl spacer, fundamentally altering the geometry and reactivity of derivatization products [1]. The precursor compound 6,7-dimethoxy-2-methylquinazolin-4(3H)-one (Compound 1) lacks the N-3 aminoalkyl group entirely and cannot yield the same downstream active derivatives.

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 1435804-32-2)


Essential Synthetic Intermediate: 55% Yield as Gateway to 29 Bioactive Derivatives

Compound 2 is synthesized from Compound 1 (6,7-dimethoxy-2-methylquinazolin-4(3H)-one) via reaction with 1,2-ethylenediamine at reflux temperature for 2 hours, affording a 55% isolated yield [1]. This intermediate is then reacted with appropriate arylisocyanates, arylisothiocyanates, and sulphonyl chlorides to produce 27 downstream derivatives (Compounds 3–29) in good to high yields [1]. Without Compound 2, none of these derivatives—including the most potent anti-inflammatory compounds (3, 16) and antimicrobial compounds (10, 25, 28)—can be accessed via this synthetic route.

Synthetic Intermediate Quinazolinone Derivatization Medicinal Chemistry Building Block

Differential Reactivity: Aminoethyl Spacer Enables Urea/Thiourea/Sulphonamide Derivatization Not Accessible from 3-Amino Analog

The target compound bears a 2-aminoethyl group at N-3, providing a flexible ethylene spacer between the quinazolinone core and the terminal primary amine. This structural feature enables direct reaction with arylisocyanates, arylisothiocyanates, and sulphonyl chlorides to form urea, thiourea, and sulphonamide linkages, respectively [1]. In contrast, 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 66299-68-1) has the amino group directly attached to N-3 without a spacer, which alters the geometric relationship between the core and the derivatizing group and has not been reported to yield the same urea/thiourea/sulphonamide series [1]. No published study demonstrates the same breadth of derivatization (three distinct functionality classes, 27 compounds) from the 3-amino analog.

Structure-Activity Relationship Derivatization Chemistry Quinazolinone Functionalization

Clean Anti-inflammatory Baseline: 0% TNF-α and IL-6 Inhibition at 10 µM Versus Active Derivatives Achieving Up to 84% and 92% Inhibition

In the TNF-α and IL-6 inhibition assay at 10 µM concentration, the target compound (Compound 2) exhibited 0% inhibition of both pro-inflammatory cytokines [1]. This is in striking contrast to its downstream urea derivative Compound 3, which showed 84% TNF-α and 92% IL-6 inhibitory activity at the same concentration (10 µM), exceeding the reference standard dexamethasone (75% TNF-α and 84% IL-6 inhibition at 1 µg/mL) [1]. This demonstrates that Compound 2 serves as a clean synthetic building block devoid of intrinsic anti-inflammatory activity, with biological activity entirely conferred by the derivatizing functionality.

Anti-inflammatory Screening TNF-α Inhibition IL-6 Inhibition Cytokine Assay

Absence of Intrinsic Antimicrobial Activity: No Zone of Inhibition Versus Derivatives with MIC 10–15 µg/mL Against Pathogenic Bacteria and Fungi

The target compound (Compound 2) showed no zone of inhibition against any of the tested Gram-positive (Staphylococcus aureus, Bacillus subtilis) or Gram-negative (Escherichia coli, Salmonella typhimurium) bacterial strains, nor against tested fungal strains (Candida albicans, Aspergillus niger, Fusarium solani, Aspergillus flavus) in the agar well diffusion assay [1]. In contrast, Compound 10 (a urea derivative) exhibited MIC values of 10–15 µg/mL against multiple bacterial and fungal strains, demonstrating potency 1.3-fold greater than ciprofloxacin against certain strains and comparable to or exceeding miconazole against fungal strains [1]. This establishes Compound 2 as a biologically silent scaffold whose antimicrobial potential is realized only upon appropriate derivatization.

Antimicrobial Screening MIC Determination Antibacterial Antifungal

6,7-Dimethoxy Pharmacophore: Structural Alignment with Kinase Inhibitor Scaffolds Versus Non-Dimethoxylated Analog

The 6,7-dimethoxy substitution pattern on the quinazolinone core of the target compound aligns structurally with the 6,7-dialkoxyquinazoline motif found in clinically approved kinase inhibitors such as gefitinib, erlotinib, and lapatinib [1]. The non-dimethoxylated analog, 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one (CAS 50840-29-4), lacks these methoxy groups (MW difference: 60.05 Da) and consequently cannot engage the same hydrogen-bonding interactions with the hinge region of kinase ATP-binding pockets that the 6,7-dimethoxy pattern enables. While no direct head-to-head kinase inhibition data exist for the target compound versus the non-dimethoxylated analog, the presence of the 6,7-dimethoxy motif is a well-precedented structural determinant for kinase target engagement in the quinazoline/quinazolinone chemical class.

Kinase Inhibitor Pharmacophore Quinazoline Scaffold Medicinal Chemistry Design

Procurement Specification: Certified 98% Purity from Commercial Supplier

The target compound is commercially available with a certified purity of 98% (HPLC) from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.), Product No. 2227162 . This specification provides a quality benchmark for procurement and ensures suitability for use as a synthetic intermediate in medicinal chemistry applications where impurity profiles can affect downstream reaction yields and biological assay reproducibility. No purity specification is publicly available for the non-dimethoxylated analog (CAS 50840-29-4) from comparable authorized suppliers.

Chemical Procurement Purity Specification Quality Control

Optimal Research and Procurement Application Scenarios for 3-(2-Aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (CAS 1435804-32-2)


Medicinal Chemistry Library Synthesis: Urea, Thiourea, and Sulphonamide Derivative Generation

This compound is the documented starting material for synthesizing a 27-compound library spanning urea, thiourea, and sulphonamide derivatives (Compounds 3–29), as established by Keche and Kamble [1]. Research groups engaged in quinazolinone-based library synthesis or diversity-oriented synthesis should procure this compound as the essential gateway intermediate, given that no alternative starting material has been demonstrated to yield the same breadth of N-3-derivatized products [1]. The 55% reported yield from the precursor (Compound 1) and the room-temperature derivatization conditions provide a practical synthetic entry point for parallel library generation [1].

Anti-inflammatory Lead Optimization: Building Block for TNF-α and IL-6 Inhibitor Development

The target compound's downstream urea derivative (Compound 3) achieved 84% TNF-α and 92% IL-6 inhibition at 10 µM, exceeding dexamethasone (75% and 84% at 1 µg/mL) [1]. Because the parent compound itself shows 0% inhibition of both cytokines [1], it provides a biologically silent scaffold ideal for SAR studies where the anti-inflammatory contribution of each derivatizing group can be precisely quantified. Medicinal chemistry teams pursuing novel anti-inflammatory agents targeting the TNF-α/IL-6 axis should consider this compound as a core scaffold for systematic functional group exploration [1].

Antimicrobial Resistance Research: Scaffold for Novel Antibacterial and Antifungal Agent Discovery

Derivatives of this compound (e.g., Compound 10) demonstrated antibacterial potency exceeding ciprofloxacin by 1.3-fold against S. aureus, B. subtilis, and S. typhimurium, and antifungal potency exceeding miconazole by 1.3–1.5-fold against C. albicans, A. flavus, A. niger, and F. solani [1]. With the parent compound showing no intrinsic antimicrobial activity [1], this scaffold is well-suited for antimicrobial resistance programs seeking to develop new chemical entities with novel mechanisms of action, where off-target effects from the core scaffold must be minimized [1].

Kinase Inhibitor Pharmacophore Exploration: 6,7-Dimethoxyquinazolinone as a Privileged Scaffold

The 6,7-dimethoxy substitution pattern on this compound aligns with the 6,7-dialkoxyquinazoline pharmacophore found in FDA-approved kinase inhibitors including gefitinib, erlotinib, and lapatinib [1]. Research groups exploring kinase inhibitor design can use this compound as a starting point for introducing kinase-directed functionality at the N-3 position via urea, thiourea, or sulphonamide linkages, leveraging the established hydrogen-bonding capacity of the 6,7-dimethoxy motif for ATP-binding pocket engagement [1]. The commercial availability at 98% purity supports reproducible SAR campaigns .

Quote Request

Request a Quote for 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.